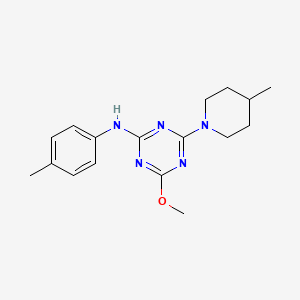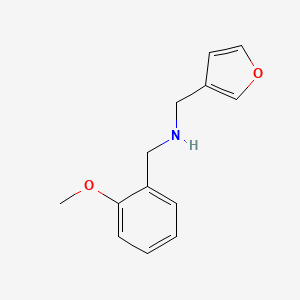
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide, also known as BCPA, is a chemical compound that belongs to the class of acetamide derivatives. It is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling in the brain.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it has anti-inflammatory and analgesic properties. It has also been shown to have antiproliferative effects on cancer cells. In vivo studies have demonstrated that it can reduce pain and inflammation in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide is its relatively simple synthesis method, which makes it readily available for laboratory experiments. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, one of the limitations of 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide is its relatively low potency compared to other compounds that have been studied for similar applications.
Orientations Futures
There are several potential future directions for research on 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide. One area of interest is the development of more potent analogs that could be used as drug candidates. Another area of interest is the investigation of the molecular mechanisms underlying its effects on the central nervous system. Additionally, further studies are needed to explore its potential applications in other areas, such as neurodegenerative diseases and metabolic disorders.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide involves the reaction of 4-bromobenzoyl chloride and 3-chloro-2-methylaniline in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide as a white crystalline solid.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In pharmacology, it has been studied for its effects on the central nervous system and its potential as an analgesic. In biochemistry, it has been investigated for its interactions with proteins and other biomolecules.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-10-13(17)3-2-4-14(10)18-15(19)9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQYXSCCPBHJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({2-methyl-1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5732262.png)




![6-ethyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5732284.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5732308.png)
![N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B5732311.png)



![methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5732347.png)